Licoricesaponin G2

Vue d'ensemble

Description

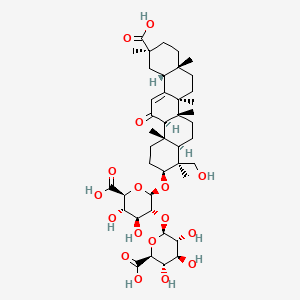

La licoricesaponin G2 est une saponine triterpénoïde pentacyclique isolée de la plante Glycyrrhiza aspera . C'est l'un des nombreux composés bioactifs présents dans la réglisse, une médecine traditionnelle chinoise utilisée depuis des siècles pour ses divers bienfaits pour la santé . La this compound est connue pour ses diverses activités pharmacologiques, notamment ses propriétés anti-inflammatoires, antivirales et anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La licoricesaponin G2 est généralement isolée des racines de Glycyrrhiza aspera par une série de processus d'extraction et de purification . L'extraction implique l'utilisation de solvants tels que le méthanol ou l'éthanol pour obtenir l'extrait brut, suivi de techniques chromatographiques pour purifier le composé

Méthodes de production industrielle

La production industrielle de this compound implique une extraction à grande échelle à partir des racines de Glycyrrhiza aspera. Le processus comprend le séchage et la mouture des racines, suivis de l'extraction par solvant et de la purification à l'aide de techniques telles que la chromatographie liquide haute performance (CLHP) . Le composé purifié est ensuite cristallisé et séché pour une utilisation ultérieure.

Analyse Des Réactions Chimiques

Types de réactions

La licoricesaponin G2 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de dérivés oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à des formes réduites du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de dérivés substitués.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans diverses conditions.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués de la this compound, qui peuvent présenter des activités pharmacologiques différentes.

Applications De Recherche Scientifique

Hepatoprotective Effects

Licoricesaponin G2 exhibits significant hepatoprotective activities, primarily demonstrated through its ability to lower alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in primary rat hepatocytes subjected to injury by D-galactosamine. The compound inhibits phospholipase A2 activity, contributing to its liver-protective effects .

Anti-inflammatory Properties

The anti-inflammatory capabilities of this compound make it a candidate for treating inflammatory conditions. It has been shown to ameliorate pulmonary fibrosis by targeting the TNF-α signaling pathway, which is crucial in inflammatory responses . Additionally, it may influence other pathways such as PI3K/AKT and NF-κB, further supporting its role in managing inflammation .

Antiviral Activity

This compound shares antiviral properties with other glycyrrhizin derivatives. It has shown potential against viruses like hepatitis C and HIV, suggesting that it could be beneficial in developing antiviral therapies .

Antioxidant Activity

The compound demonstrates moderate antioxidant activity, which is vital for reducing oxidative stress-related damage. This property is particularly beneficial in various clinical settings where oxidative stress plays a significant role in disease progression .

Applications in Respiratory Diseases

This compound shows promise for treating respiratory conditions due to its antibacterial, anti-inflammatory, and antioxidant properties. Its potential effectiveness extends to respiratory tract infections and chronic diseases like pulmonary fibrosis .

Cancer Treatment Potential

Research indicates that this compound may have cytotoxic effects on cancer cells. While it showed no direct cytotoxicity on certain cancer cell lines, related compounds have demonstrated significant antitumoral effects by inducing apoptosis and inhibiting proliferation in various cancer models .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Hepatoprotective | Lowers liver enzyme levels; inhibits phospholipase A2 activity |

| Anti-inflammatory | Modulates TNF-α signaling; affects PI3K/AKT and NF-κB pathways |

| Antiviral | Potential against hepatitis C and HIV |

| Antioxidant | Reduces oxidative stress; moderate antioxidant activity |

| Respiratory Health | Treats respiratory infections; beneficial in pulmonary fibrosis |

| Cancer Treatment | Induces apoptosis in cancer cells; potential immunomodulatory effects |

Case Studies and Research Findings

- Hepatoprotection : In a study assessing the effects of this compound on liver injury models, it was found that the compound significantly reduced liver enzyme levels and improved histological features of liver damage .

- Pulmonary Fibrosis : Research indicated that this compound effectively ameliorated bleomycin-induced pulmonary fibrosis by targeting the epithelial-mesenchymal transition process, highlighting its therapeutic potential in fibrotic lung diseases .

- Antiviral Activity : A comparative study on glycyrrhizin derivatives revealed that this compound exhibited promising antiviral activity against specific viral strains, supporting further exploration into its use as an antiviral agent .

- Cancer Research : Investigations into the anticancer properties of this compound revealed that while it did not directly kill cancer cells in vitro, it showed promise when combined with other therapeutic agents to enhance overall efficacy against tumors .

Mécanisme D'action

Licoricesaponin G2 exerts its effects through various molecular targets and pathways. It has been shown to modulate the expression of genes involved in inflammation, apoptosis, and cell cycle regulation . For example, it can inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, and induce the expression of pro-apoptotic proteins such as p53 . Additionally, it can interact with cell surface receptors and signaling pathways to exert its antiviral and anticancer effects .

Comparaison Avec Des Composés Similaires

La licoricesaponin G2 est unique parmi les saponines triterpénoïdes en raison de sa structure et de sa bioactivité spécifiques. Les composés similaires comprennent :

Glycyrrhizine : Une autre saponine triterpénoïde présente dans la réglisse, dotée de propriétés anti-inflammatoires et antivirales.

Licoricesaponin A3 : Un composé apparenté présentant des activités pharmacologiques similaires.

Licoricesaponin B2 : Une autre saponine ayant des effets hépatoprotecteurs et anti-inflammatoires.

La this compound se démarque par ses puissantes propriétés anticancéreuses et sa capacité à moduler de multiples cibles moléculaires et voies .

Activité Biologique

Licoricesaponin G2, a pentacyclic triterpenoid saponin derived from the roots of Glycyrrhiza uralensis, exhibits a diverse range of biological activities that have garnered significant attention in pharmacological research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound has a complex structure characterized by its hydrophobic triterpenoid aglycone linked to a hydrophilic sugar chain, with the molecular formula . Its unique arrangement of functional groups contributes to its bioactivity, particularly in modulating various cellular processes such as inflammation and oxidative stress.

Key Mechanisms:

- Cell Signaling Pathways : this compound influences critical signaling pathways including:

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Activity : Demonstrates moderate antioxidant properties that may help mitigate oxidative stress-related damage .

- Anti-inflammatory Effects : Modulates inflammatory responses, making it a candidate for treating inflammatory conditions .

- Antibacterial Activity : Exhibits efficacy against various bacterial strains, suggesting potential use in treating infections .

- Hepatoprotective Effects : Shown to lower ALT and AST levels in liver injury models, indicating protective effects on liver cells .

- Antiviral Activity : Potentially effective against viruses such as hepatitis C and HIV, similar to other glycyrrhizin derivatives .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various contexts:

- Pulmonary Fibrosis : Recent research indicates that this compound can ameliorate pulmonary fibrosis by targeting the TNF-α signaling pathway. This suggests its role in regulating fibrotic responses and offers a potential therapeutic avenue for respiratory diseases .

- Cytotoxicity Assessment : In vitro studies have shown that this compound does not exhibit significant cytotoxicity against various cancer cell lines, indicating its safety profile while still possessing immunomodulatory effects .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other triterpene saponins. The following table summarizes comparable compounds along with their key activities:

| Compound Name | Source | Key Activities |

|---|---|---|

| Licorice Saponin A3 | Glycyrrhiza uralensis | Antioxidant, anti-inflammatory |

| Licorice Saponin K2 | Glycyrrhiza uralensis | Antimicrobial |

| Glycyrrhizin | Glycyrrhiza glabra | Antiviral, anti-inflammatory |

| Uralsaponin D | Glycyrrhiza uralensis | Cytotoxicity against cancer cells |

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O17/c1-37-11-12-38(2,36(54)55)16-19(37)18-15-20(44)31-39(3)9-8-22(40(4,17-43)21(39)7-10-42(31,6)41(18,5)14-13-37)56-35-30(26(48)25(47)29(58-35)33(52)53)59-34-27(49)23(45)24(46)28(57-34)32(50)51/h15,19,21-31,34-35,43,45-49H,7-14,16-17H2,1-6H3,(H,50,51)(H,52,53)(H,54,55)/t19-,21+,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,37+,38-,39-,40+,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQVRPYEEYUEBQ-OJVDLISWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1C3=CC(=O)C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316120 | |

| Record name | Licoricesaponin G2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

838.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118441-84-2 | |

| Record name | Licoricesaponin G2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118441-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licoricesaponin G2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118441842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licoricesaponin G2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICORICESAPONIN G2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TOQ2I088A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.